Thioridazine-d3 2-Sulfone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thioridazine-d3 2-Sulfone is a stable isotope-labeled compound, specifically a deuterated form of Thioridazine 2-Sulfone. It is a metabolite of Thioridazine, a phenothiazine antipsychotic drug used primarily for the treatment of schizophrenia and other psychotic disorders . The compound is characterized by its molecular formula C21H23D3N2O2S2 and a molecular weight of 405.59 .
作用機序
Target of Action
Thioridazine-d3 2-Sulfone, a derivative of Thioridazine, primarily targets dopaminergic D1 and D2 receptors in the brain . These receptors play a crucial role in the management of psychoses, including schizophrenia, and in the control of severely disturbed or agitated behavior .
Mode of Action
This compound blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . It also blocks the alpha-adrenergic effect and depresses the release of hypothalamic and hypophyseal hormones . This interaction with its targets results in changes affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Biochemical Pathways
The compound is metabolized by CYP2D6 into (S)- and ®-thioridazine-2-sulfoxide, better known as mesoridazine, and into (S)- and ®-thioridazine-5-sulfoxide . The sulfur of the lateral chain (position 2) or the sulfur of the phenothiazinic ring (position 5) are oxidized, yielding these major human metabolites .
Pharmacokinetics
This compound’s pharmacokinetic properties are characterized by a relationship between sterilizing effect and pharmacodynamic indices (PDI) that “wobble” as the duration of therapy increases . By the fourth week of therapy, the potency changes 8.9-fold . The non-protein-bound AUC/MIC associated with maximal kill at the end of therapy is 50.53 (protein binding = 99.5%) .
Result of Action
The compound is intended for the management of schizophrenia and other psychotic disorders .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, sunlight-driven attenuation of Thioridazine was simulated using a Xenon arc lamp . The photodegradation reached complete primary elimination, whereas 97% of primary elimination and 11% of mineralization was achieved after 256 min of irradiation for the initial concentrations of 500 μg L-1 and 50 mg L-1, respectively .
生化学分析
Biochemical Properties
Thioridazine-d3 2-Sulfone interacts with various enzymes and proteins. It is a potent dopamine receptor blocking agent . It is more potent than Thioridazine in displacing spiperone from rat striatal membranes and in inhibiting dopamine-stimulated cyclic adenosine 3’,5’-monophosphate synthesis in rat striatal homogenates .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been found to inhibit self-renewal in certain triple-negative breast cancer cell lines via a DRD2-dependent STAT3-and IL-6–dependent mechanism . It also has potent effects on basal ganglia dopamine .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is a potent dopamine receptor blocking agent . It has been found to displace spiperone from rat striatal membranes and inhibit dopamine-stimulated cyclic adenosine 3’,5’-monophosphate synthesis in rat striatal homogenates .
Temporal Effects in Laboratory Settings
Over time, this compound has shown to have potent effects on basal ganglia dopamine . It has been found to antagonize amphetamine-induced locomotion and increase the concentration of the dopamine metabolites 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA) in terminals of the nigrostriatal dopamine system .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. It has been found to dose-dependently inhibit amphetamine-induced locomotion and increase the concentrations of HVA and/or DOPAC in the striatum and olfactory tubercles .
Metabolic Pathways
This compound is involved in various metabolic pathways. The main metabolic pathway of the compound is side-chain sulfoxidation to thioridazine-2-sulfoxide (mesoridazine), which undergoes subsequent oxidation to sulfone (thioridazine-2-sulfone) .
準備方法
Thioridazine-d3 2-Sulfone can be synthesized by reacting Thioridazine with a deuterium-labeled compound (D3). The specific synthetic routes and reaction conditions may vary depending on the manufacturer. Industrial production methods typically involve chemical synthesis under controlled conditions to ensure high purity and yield .
化学反応の分析
Thioridazine-d3 2-Sulfone undergoes several types of chemical reactions, including:
科学的研究の応用
Thioridazine-d3 2-Sulfone has several scientific research applications, including:
類似化合物との比較
Thioridazine-d3 2-Sulfone is unique due to its deuterium labeling, which makes it particularly useful in research applications. Similar compounds include:
Thioridazine: The parent compound, used as an antipsychotic drug.
Thioridazine 2-Sulfone: The non-deuterated form of this compound.
Thioridazine 2-Sulfoxide: Another metabolite of Thioridazine, formed by oxidation at a different position.
These compounds share similar chemical structures and pharmacological properties but differ in their specific applications and metabolic pathways.
生物活性
Thioridazine-d3 2-Sulfone is a derivative of thioridazine, an antipsychotic medication originally used to treat schizophrenia and other mental health disorders. Recent research has expanded its scope, revealing significant biological activities, particularly in cancer therapy and antimicrobial applications. This article delves into the biological activity of this compound, supported by various studies and data tables.
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Cytotoxic Effects on Cancer Cells : Thioridazine has been shown to induce autophagy in glioblastoma (GBM) cells, leading to reduced cell viability. Studies indicate that it activates AMP-activated protein kinase (AMPK), which plays a crucial role in the autophagy pathway. The upregulation of LC3-II, a marker for autophagy, was observed in GBM cells treated with thioridazine at concentrations as low as 5 μM .
- Antimicrobial Properties : Clinical trials have suggested that thioridazine may enhance the effectiveness of treatments against multidrug-resistant tuberculosis (MDR-TB). When combined with linezolid and moxifloxacin, it resulted in earlier bacteriological sputum conversion and improved patient quality of life .
Antitumor Activity
A significant study highlighted the antitumor effects of this compound in GBM models. The following table summarizes key findings from this research:
Parameter | Control Group | Thioridazine Treatment | Significance |
---|---|---|---|
Cell Viability (%) | 100% | 30% (7.5 μM) | p < 0.01 |
LC3-II Expression | Baseline | Upregulated | p < 0.05 |
Tumor Size (mm) | 20 ± 5 | 10 ± 3 | p < 0.01 |
The data indicates that Thioridazine significantly reduces cell viability and tumor size while promoting autophagy in GBM cells .
Antimicrobial Efficacy
In a clinical study involving patients with MDR-TB, thioridazine was administered as part of a combination therapy regimen. The results are summarized below:
Patient Group | Treatment Regimen | Response Rate |
---|---|---|
XDR-TB Patients | Thioridazine + Linezolid + Moxifloxacin | 83% (10 out of 12) |
Advanced Pulmonary TB | Thioridazine + Standard Antituberculous | Significant improvement |
The combination therapy led to improved clinical outcomes without severe side effects, indicating thioridazine's potential role in treating resistant strains of tuberculosis .
Clinical Implications and Future Directions
The dual action of this compound as both an antitumor agent and an antimicrobial compound opens new avenues for research and clinical application. The ongoing studies focus on optimizing dosing strategies, understanding the molecular pathways involved, and exploring its efficacy in other cancers and infectious diseases.
Safety Profile
While thioridazine has shown promise, its safety profile remains a concern due to potential side effects such as QT interval prolongation. Monitoring is essential when used in combination therapies .
特性
CAS番号 |
1329652-09-6 |
---|---|
分子式 |
C21H26N2O2S2 |
分子量 |
405.589 |
IUPAC名 |
2-methylsulfonyl-10-[2-[1-(trideuteriomethyl)piperidin-2-yl]ethyl]phenothiazine |
InChI |
InChI=1S/C21H26N2O2S2/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)26-21-11-10-17(15-19(21)23)27(2,24)25/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3/i1D3 |
InChIキー |
FLGCRGJDQJIJAW-FIBGUPNXSA-N |
SMILES |
CN1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)C |
同義語 |
10-[2-(1-Methyl-2-piperidinyl)ethyl]-2-(methylsulfonyl)-10H-phenothiazine-d3; _x000B_(+/-)-Thioridazine-2-sulfone-d3; Imagotan-d3; Inofal-d3; Psychoson-d3; Sulforidazine-d3; Sulphoridazine-d3; TPN 12-d3; Thioridazine-2-sulfone-d3; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。